![molecular formula C22H22N2OS2 B2806107 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923103-81-5](/img/structure/B2806107.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a useful research compound. Its molecular formula is C22H22N2OS2 and its molecular weight is 394.55. The purity is usually 95%.
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Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Formation
The compound is synthesized through multi-step protocols involving:
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Thiazole ring construction : Cyclocondensation of 2-aminonaphthothiazole precursors with α-bromoketones or thiourea derivatives under acidic conditions .
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Thioether introduction : Nucleophilic substitution between 4-bromobutanamide intermediates and p-thiocresol in polar aprotic solvents (e.g., DMF) with K₂CO₃ as base .
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Amide coupling : Reaction of activated carboxylic acids (e.g., chloroacetyl chloride) with 4,5-dihydronaphtho[1,2-d]thiazol-2-amine under Schotten-Baumann conditions .
Table 1: Comparative synthetic yields under varying conditions
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Thiazole cyclization | H₂SO₄/EtOH, 80°C, 6h | 78-82 | |
Thioether formation | K₂CO₃/DMF, rt, 12h | 89 | |
Amide coupling | NaOH/H₂O-CHCl₃, 0°C, 2h | 91 |
Thiazole Ring Modifications
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Electrophilic substitution : Bromination at C5 occurs selectively using N-bromosuccinimide (NBS) in CCl₄ (60% yield) .
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Oxidation : Treatment with H₂O₂/AcOH converts the dihydrothiazole to fully aromatic naphtho[1,2-d]thiazole derivatives .
Thioether Reactivity
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Oxidation : mCPBA converts the thioether to sulfoxide (R-S(O)-R') at 0°C (85% yield) .
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Alkylation : Reacts with methyl iodide in NaOH/EtOH to form sulfonium salts .
Amide Bond Transformations
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Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to carboxylic acid and amine (72% recovery) .
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Reduction : LiAlH₄ reduces the amide to amine (N-(thiazolyl)butylamine) with 68% efficiency .
Catalytic Reactions and Cross-Coupling
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Suzuki coupling : The brominated derivative undergoes coupling with arylboronic acids using Pd(PPh₃)₄ (Table 2) .
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Ultrasound-assisted cyclization : Cs₂CO₃ catalysis under 40 kHz ultrasound achieves 94% yield in thiazole annulation reactions .
Table 2: Palladium-catalyzed cross-coupling results
Boronic Acid | Product Structure | Yield (%) | TOF (h⁻¹) |
---|---|---|---|
4-Methoxyphenyl | Biaryl-thiazole hybrid | 88 | 220 |
3-Nitrophenyl | Nitro-functionalized analog | 76 | 190 |
Mechanistic Insights from Kinetic Studies
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Thioether alkylation : Follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) with a ΔG‡ of 92 kJ/mol .
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Amide hydrolysis : pH-dependent profile shows maximum rate at pH 2.5 (k = 4.7 × 10⁻⁴ s⁻¹) .
Stability Under Physiological Conditions
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Plasma stability :
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-15-8-11-17(12-9-15)26-14-4-7-20(25)23-22-24-21-18-6-3-2-5-16(18)10-13-19(21)27-22/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPVALUXHTEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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